molecular formula C32H49NO B12624525 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 920278-37-1

6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one

Cat. No.: B12624525
CAS No.: 920278-37-1
M. Wt: 463.7 g/mol
InChI Key: CELIASCGTVWYOD-UHFFFAOYSA-N
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Description

6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is a Schiff base derivative characterized by a cyclohexa-2,4-dien-1-one core substituted with a benzylamino group and a long aliphatic chain (octadecylidene). Structural analogs, such as 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (hereafter referred to as Compound A), provide a basis for inferring its properties and behavior .

Properties

CAS No.

920278-37-1

Molecular Formula

C32H49NO

Molecular Weight

463.7 g/mol

IUPAC Name

2-(N-benzyl-C-heptadecylcarbonimidoyl)-5-methylphenol

InChI

InChI=1S/C32H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-31(30-25-24-28(2)26-32(30)34)33-27-29-21-18-17-19-22-29/h17-19,21-22,24-26,34H,3-16,20,23,27H2,1-2H3

InChI Key

CELIASCGTVWYOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate octadecylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of benzylamino derivatives.

Scientific Research Applications

6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cell signaling and molecular interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a cyclohexadienone scaffold with Compound A, but differs in substituents:

  • Target Compound: Octadecylidene chain: Imparts significant hydrophobicity, likely influencing solubility in non-polar solvents.
  • Compound A (C₁₄H₁₂N₂O₄): Nitro group (NO₂): Enhances electron-withdrawing effects, stabilizing the conjugated system. Hydroxy and methyl groups: Facilitate intramolecular N—H⋯O hydrogen bonds and planar molecular geometry (dihedral angle: 1.41°) .

Table 1: Structural Comparison

Feature Target Compound Compound A
Core Structure Cyclohexa-2,4-dien-1-one Cyclohexa-2,4-dien-1-one
Substituents Benzylamino, octadecylidene, methyl Nitro, hydroxy, methyl, anilino
Hydrogen Bonding Likely N—H⋯O (amine to ketone) N—H⋯O and O—H⋯O (intramolecular)
Molecular Planarity Unreported Near-planar (dihedral angle 1.41°)
Synthesis Route Presumed Schiff base condensation Condensation of 2-hydroxy-5-nitrobenzaldehyde and 2-amino-4-methylphenol

Physicochemical Properties

  • Solubility: The octadecylidene chain in the target compound may reduce aqueous solubility compared to Compound A, which exhibits moderate solubility in polar solvents like ethanol due to its nitro and hydroxy groups .
  • Thermal Stability : Compound A decomposes at 314–315°C , whereas the target compound’s aliphatic chain may lower its melting point or increase thermal flexibility.

Coordination Chemistry

  • Compound A acts as an O,N,O-tridentate ligand, forming complexes with metals like Si, Sn, and Ti . The target compound’s benzylamino group could enable N-based coordination, though its long aliphatic chain might sterically hinder metal binding.

Crystallographic Insights

  • Compound A crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O—H⋯O hydrogen bonds forming a 2D network .

Notes

  • Experimental validation is critical for confirming hypothesized features like hydrogen bonding and solubility.

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